

spectroscopic data of 2,5-Dimethyltetrahydrofuran (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethyltetrahydrofuran

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An In-Depth Technical Guide to the Spectroscopic Analysis of **2,5-Dimethyltetrahydrofuran**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **2,5-Dimethyltetrahydrofuran** (DMTHF), a cyclic ether with the chemical formula $C_6H_{12}O$ ^{[1][2]}. As a key intermediate and a potential biofuel, understanding its structural characteristics through modern spectroscopic techniques is paramount for researchers in organic synthesis, materials science, and drug development. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of DMTHF, offering not just the data itself, but the underlying principles and experimental considerations essential for its accurate interpretation.

2,5-Dimethyltetrahydrofuran exists as a mixture of cis and trans stereoisomers. This stereoisomerism arises from the relative positions of the two methyl groups at the C2 and C5 positions of the tetrahydrofuran ring. The different spatial arrangement of these groups leads to distinct spectroscopic signatures, particularly in NMR, which can be used to differentiate and characterize each isomer^[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 2,5-DMTHF, both 1H and ^{13}C NMR provide unambiguous evidence for its constitution and stereochemistry.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

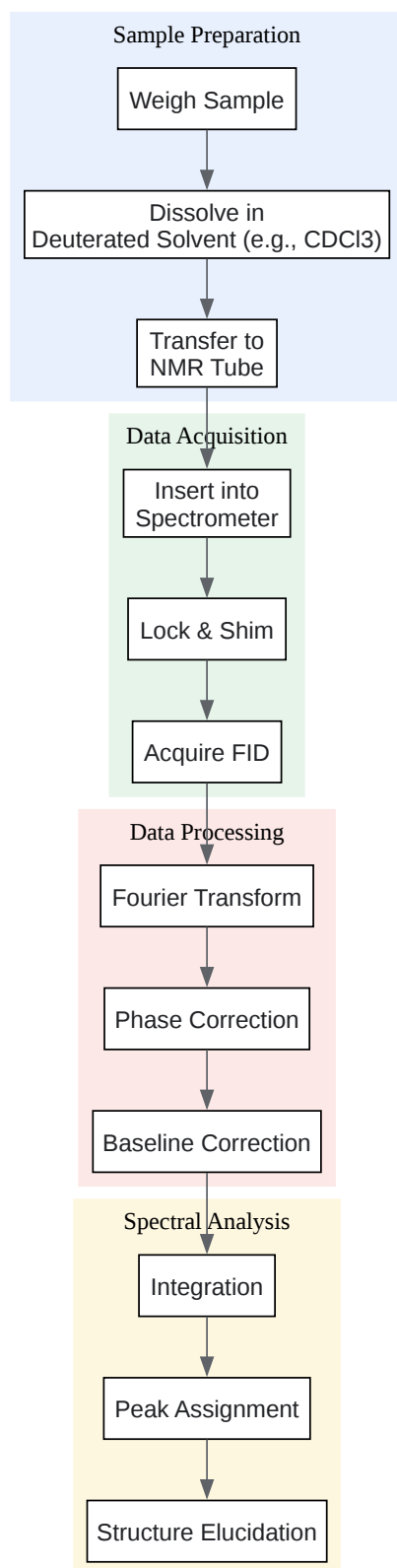
1. Sample Preparation:

- Accurately weigh 10-20 mg of **2,5-Dimethyltetrahydrofuran** for ^1H NMR (or 20-50 mg for ^{13}C NMR)[4].
- Select a suitable deuterated solvent. Deuterated chloroform (CDCl_3) is a common and effective choice for dissolving DMTHF[5][6].
- Dissolve the sample in approximately 0.7 mL of CDCl_3 in a clean vial. For precise chemical shift referencing, ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard[5].
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette[4][5].

2. Data Acquisition:

- Insert the NMR tube into the spectrometer.
- The instrument will lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
- For ^1H NMR, acquire 16-32 scans over a spectral width of 0-10 ppm.
- For ^{13}C NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio, with a typical spectral width of 0-220 ppm.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for NMR sample analysis.

¹H NMR Spectral Data

The protons alpha to the ether oxygen (at C2 and C5) are deshielded and appear downfield (3.4-4.5 ppm) compared to typical alkane protons[7][8]. The chemical shifts and coupling patterns differ slightly between the cis and trans isomers due to their different magnetic environments.

Table 1: ¹H NMR Spectroscopic Data of **2,5-Dimethyltetrahydrofuran** in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Assignment (Protons)
~3.9 - 4.1	Multiplet (m)	H-2, H-5 (methine)
~1.9 - 2.1	Multiplet (m)	H-3, H-4 (methylene)
~1.5 - 1.7	Multiplet (m)	H-3, H-4 (methylene)
~1.2	Doublet (d)	-CH ₃ (at C2 and C5)

Note: Data represents a typical spectrum for a mixture of isomers. Precise shifts and multiplicities can vary between the cis and trans forms.

Interpretation:

- H-2, H-5 Protons: These methine protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift to the ~3.9-4.1 ppm region.
- H-3, H-4 Protons: The four methylene protons on C3 and C4 are diastereotopic and not chemically equivalent, leading to complex multiplets in the upfield region (~1.5-2.1 ppm).
- Methyl Protons: The methyl protons at C2 and C5 appear as a doublet around 1.2 ppm, being split by the adjacent methine proton. In a high-resolution spectrum, two distinct doublets may be visible, corresponding to the cis and trans isomers.

¹³C NMR Spectral Data

Similar to ¹H NMR, the carbon atoms bonded to the ether oxygen are deshielded and resonate at a lower field.

Table 2: ^{13}C NMR Spectroscopic Data of **2,5-Dimethyltetrahydrofuran** in CDCl_3 [\[1\]](#)

Chemical Shift (δ) ppm	Assignment (Carbons)
~75-77	C-2, C-5
~35-37	C-3, C-4
~21-22	-CH ₃

Note: Data sourced from SpectraBase and represents typical values.

Interpretation:

- C-2, C-5: These carbons are directly attached to the oxygen, resulting in a significant downfield shift to the ~75-77 ppm range, which is characteristic for carbons in an ether linkage[\[7\]](#)[\[8\]](#).
- C-3, C-4: The methylene carbons appear further upfield at ~35-37 ppm.
- -CH₃: The methyl carbons give a signal in the aliphatic region around 21-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2,5-DMTHF, the key diagnostic absorption is the C-O stretching vibration of the cyclic ether.

Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation:

- For a liquid sample like 2,5-DMTHF, the simplest method is to prepare a neat thin film.
- Place one drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin capillary film.

2. Data Acquisition:

- Place the salt plates in the spectrometer's sample holder.

- Record a background spectrum of the clean, empty salt plates first.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} . The instrument software will automatically subtract the background spectrum.

IR Spectral Data

The IR spectrum is dominated by C-H and C-O bond vibrations.

Table 3: Key IR Absorption Bands for **2,5-Dimethyltetrahydrofuran**[\[1\]](#)[\[9\]](#)

Wavenumber (cm^{-1})	Intensity	Assignment
2850 - 3000	Strong	C-H stretch (alkane sp^3)
1370 - 1380	Medium	C-H bend (methyl)
1050 - 1150	Strong	C-O stretch (cyclic ether)

Interpretation:

- C-H Stretch: The strong absorptions in the 2850-3000 cm^{-1} region are characteristic of C-H stretching vibrations from the methyl and methylene groups.
- C-O Stretch: The most diagnostic peak is the strong absorption in the 1050-1150 cm^{-1} range. This band is characteristic of the C-O single bond stretching vibration in ethers[\[10\]](#) [\[11\]](#). Its high intensity is a key identifier for this functional group. The absence of a broad peak around 3200-3600 cm^{-1} (O-H stretch) or a sharp peak around 1700 cm^{-1} (C=O stretch) confirms the purity of the ether and the absence of alcohol or carbonyl impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- Prepare a dilute solution of 2,5-DMTHF in a volatile solvent like dichloromethane or hexane.

2. Data Acquisition:

- Inject the solution into the GC-MS system. The GC column separates the compound from the solvent and any impurities.
- The compound elutes from the GC column and enters the ion source of the mass spectrometer.
- Molecules are ionized by a high-energy electron beam (typically 70 eV), causing them to form a molecular ion ($M^{+\bullet}$) and fragment^[12].
- The charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

MS Spectral Data

The molecular formula of 2,5-DMTHF is $C_6H_{12}O$, giving it a molecular weight of 100.16 g/mol^{[1][2]}.

Table 4: Key Mass Spectrometry Data (m/z) for **2,5-Dimethyltetrahydrofuran**^{[13][14]}

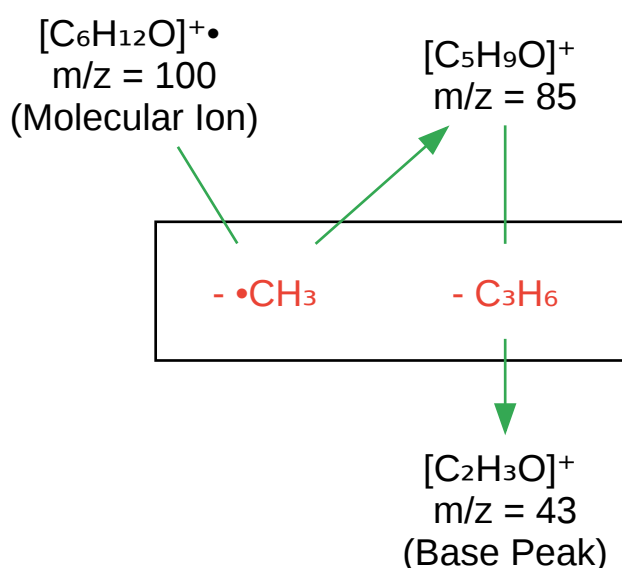
m/z	Relative Intensity	Proposed Fragment Identity
100	Low	$[C_6H_{12}O]^{+\bullet}$ (Molecular Ion, $M^{+\bullet}$)
85	High	$[M - CH_3]^+$
57	Medium	$[C_4H_9]^+$ or $[C_3H_5O]^+$
43	Base Peak	$[C_3H_7]^+$ or $[C_2H_3O]^+$

Interpretation and Fragmentation: The molecular ion peak at $m/z = 100$ is often of low intensity due to the facile fragmentation of the cyclic ether^[15]. The fragmentation is driven by the

formation of stable carbocations and radicals.

- Loss of a Methyl Group ($m/z = 85$): A common initial fragmentation is the cleavage of a C-C bond to lose a methyl radical ($\bullet\text{CH}_3$), resulting in a stable oxonium ion at $m/z = 85$.
- Formation of $m/z = 43$ (Base Peak): The most abundant fragment is typically observed at $m/z = 43$. This can arise from the cleavage of the C2-C3 bond followed by the loss of a propene molecule, leading to the $[\text{CH}_3\text{CHO H}]^+$ ion. Alternatively, it can correspond to a stable isopropyl cation, $[\text{CH}(\text{CH}_3)_2]^+$, resulting from further ring fragmentation.

Key Fragmentation Pathways of 2,5-DMTHF



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Caption: Primary fragmentation route of 2,5-DMTHF in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous structural characterization of **2,5-Dimethyltetrahydrofuran**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and provide insights into the stereochemistry. IR spectroscopy validates the presence of the key ether functional group, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. This comprehensive

spectroscopic profile serves as a reliable reference for researchers and professionals working with this important chemical compound.

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- To cite this document: BenchChem. [spectroscopic data of 2,5-Dimethyltetrahydrofuran (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089747#spectroscopic-data-of-2-5-dimethyltetrahydrofuran-nmr-ir-ms]

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